3-(2-Aminoethyl)benzamide Hydrochloride: Technical Profile & Utilization Guide
3-(2-Aminoethyl)benzamide Hydrochloride: Technical Profile & Utilization Guide
The following technical guide details the chemical properties, synthesis, and applications of 3-(2-Aminoethyl)benzamide Hydrochloride , a specialized intermediate in medicinal chemistry.
Chemical Identity & Core Properties
This compound represents a bifunctional scaffold merging a benzamide pharmacophore (classic PARP-1 binding motif) with a phenethylamine side chain (privileged structure in CNS-active agents). It serves as a critical building block in Fragment-Based Drug Discovery (FBDD), particularly for targeting DNA repair enzymes (PARP, MTH1) and kinase signaling pathways.
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 3-(2-Aminoethyl)benzamide hydrochloride |
| CAS Number (HCl) | 1240528-99-7 |
| CAS Number (Free Base) | 1118786-88-1 |
| Molecular Formula | C₉H₁₂N₂O[1][2][3][4][5] · HCl |
| Molecular Weight | 200.67 g/mol (HCl salt); 164.21 g/mol (Free base) |
| SMILES | NC(=O)c1cccc(CCN)c1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Highly soluble in Water, DMSO, Methanol; Insoluble in DCM, Hexane |
Physicochemical Characteristics
The hydrochloride salt significantly enhances stability and water solubility compared to the free amine, which is prone to oxidation and carbamate formation upon air exposure.
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Acidity (pKa): The primary amine (–NH₂⁺) typically has a pKa ≈ 9.5–10.0. The benzamide nitrogen is non-basic (pKa < -0.5).
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H-Bonding: The molecule acts as a robust H-bond donor (amide –NH₂, ammonium –NH₃⁺) and acceptor (amide C=O), facilitating strong interactions within protein binding pockets.
Synthetic Methodology (High-Fidelity Protocol)
While various routes exist, the most robust synthesis for research applications preserves the benzamide functionality while installing the aminoethyl arm. The following protocol is derived from standard medicinal chemistry practices for converting aryl bromides to phenethylamines, consistent with the "from 3-bromobenzamide" pathway cited in patent literature (e.g., WO2015187089).
Route: Heck Coupling & Reductive Saturation
This 2-step sequence avoids harsh reducing agents (like LiAlH₄) that would attack the benzamide.
Step 1: Heck Coupling (Formation of Cinnamonitrile Derivative)
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Reagents: 3-Bromobenzamide, Acrylonitrile, Pd(OAc)₂, P(o-tol)₃, Triethylamine (TEA).
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Solvent: DMF or Acetonitrile.
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Conditions: 100°C, inert atmosphere (N₂), 12–24 hours.
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Mechanism: Palladium-catalyzed insertion into the Ar-Br bond, followed by olefin insertion and β-hydride elimination.
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Intermediate: (E)-3-(2-cyanovinyl)benzamide.
Step 2: Catalytic Hydrogenation (Global Reduction)
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Reagents: Intermediate from Step 1, H₂ gas (balloon or Parr shaker), Raney Nickel or Pd/C.
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Solvent: Methanol/Ammonia (NH₃ prevents secondary amine formation).
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Conditions: Room temperature to 50°C, 40–60 psi H₂.
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Work-up: Filtration of catalyst, evaporation, and treatment with HCl/dioxane to precipitate the salt.
Visualization of Synthesis Pathway
Caption: Step-wise synthesis from 3-bromobenzamide via Heck coupling and hydrogenation.
Biological Applications & Mechanism
The 3-substituted benzamide motif is historically significant in the development of DNA repair inhibitors.
PARP Inhibition (Poly(ADP-ribose) polymerase)
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Mechanism: The benzamide moiety mimics the nicotinamide pharmacophore of NAD+, the substrate for PARP enzymes. It binds to the catalytic domain of PARP-1/2.
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Relevance: 3-Aminobenzamide is a prototype PARP inhibitor. 3-(2-Aminoethyl)benzamide extends this scaffold, allowing the aminoethyl tail to explore the "adenine ribose binding pocket" or solvent front, potentially improving potency or solubility.
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Usage: Often used as a fragment lead or a negative control probe depending on the specific assay conditions.
MTH1 Inhibition (MutT Homolog 1)
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Context: Cited in patent WO2015187089 as an intermediate for synthesizing inhibitors of MTH1, an enzyme that sanitizes oxidized nucleotide pools (8-oxo-dGTP) to prevent incorporation into DNA.
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Role: The aminoethyl chain serves as a linker, connecting the benzamide "warhead" to other aryl/heteroaryl moieties to span the MTH1 active site.
Biological Signaling Logic
Caption: Pharmacological interaction map highlighting PARP and MTH1 target pathways.
Handling & Stability Protocols
Storage Conditions
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Temperature: Store at -20°C for long-term stability; 2-8°C is acceptable for short-term (<1 month).
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Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.
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Stability: The HCl salt is stable for >2 years if kept dry. The free base rapidly absorbs CO₂ from air to form carbamates.
Safety (SDS Summary)
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Signal Word: WARNING
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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Patent WO2015187089A1 . MTH1 inhibitors for treatment of inflammatory and autoimmune conditions. (2015). Describes the synthesis of 3-(2-aminoethyl)benzamide from 3-bromobenzamide (General Procedure 19).
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Sigma-Aldrich / Merck . 3-(2-aminoethyl)benzamide hydrochloride Product Page. Confirms CAS 1240528-99-7.[6]
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PubChem . Compound Summary for 3-substituted benzamides. National Library of Medicine.
- Junjappa, H. et al.Synthesis of 2-amino-4-(N-alkylamino)-6-arylpyrimidines. Indian Journal of Chemistry, Section B (1985).
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. WO2015187089A1 - Mth1 inhibitors for treatment of inflammatory and autoimmune conditions - Google Patents [patents.google.com]
- 3. CN103060837B - The preparation method of bromo-N, the 3-dimethyl benzamide of a kind of 2-amino-5- - Google Patents [patents.google.com]
- 4. CN109438252B - A kind of synthesis technique of tris(2-aminoethyl)amine - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 1240528-16-8,4-[(1H-1,3-benzodiazol-2-ylmethyl)sulfanyl]benzoic acid hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
